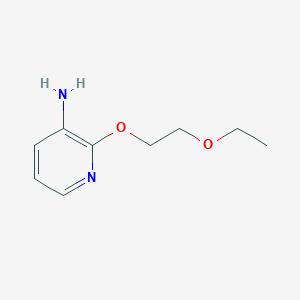
2-(2,6-Dichlorophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the 2,6-dichlorophenyl group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity .
Another method involves the cyclization of appropriate precursors, such as the reaction of 2,6-dichlorophenyl azide with suitable alkenes under specific conditions .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cycloaddition reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of these processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The presence of the dichlorophenyl group allows for various substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized azetidines .
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenyl)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique structure allow it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
2-Azetidinones: These are lactams with similar ring structures but different functional groups, commonly found in β-lactam antibiotics.
Uniqueness
2-(2,6-Dichlorophenyl)azetidine stands out due to its specific dichlorophenyl substitution, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Propiedades
Fórmula molecular |
C9H9Cl2N |
|---|---|
Peso molecular |
202.08 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)azetidine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)8-4-5-12-8/h1-3,8,12H,4-5H2 |
Clave InChI |
UERAIUCRULWJPI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


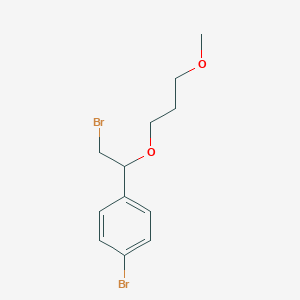
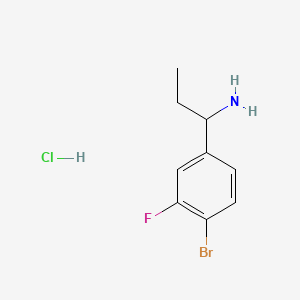
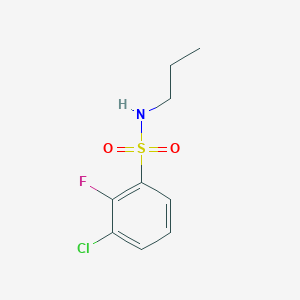

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)

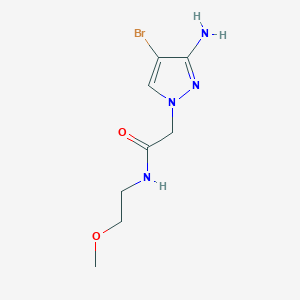

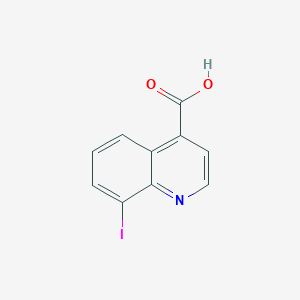
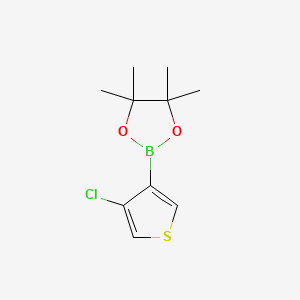
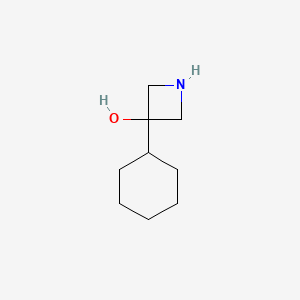

![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
